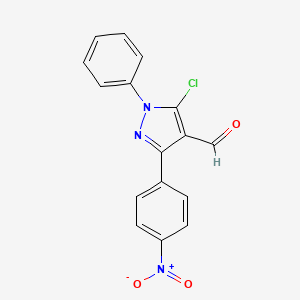![molecular formula C20H24ClN5O B15166270 N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine CAS No. 200484-16-8](/img/structure/B15166270.png)
N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine core, a pyridine ring, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorophenol with 1-bromoheptane to form 7-(4-chlorophenoxy)heptane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine involves its interaction with specific molecular targets. It is known to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism. This inhibition disrupts the NAD+ biosynthesis pathway, leading to cellular stress and apoptosis in certain cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridylguanidine: A structurally similar compound with a shorter alkyl chain.
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-3-pyridylguanidine: Similar structure but with a different position of the pyridine ring.
Uniqueness
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is unique due to its specific combination of functional groups and the length of its alkyl chain
Propiedades
Número CAS |
200484-16-8 |
|---|---|
Fórmula molecular |
C20H24ClN5O |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
2-[7-(4-chlorophenoxy)heptyl]-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-8-19(9-7-17)27-15-5-3-1-2-4-12-24-20(25-16-22)26-18-10-13-23-14-11-18/h6-11,13-14H,1-5,12,15H2,(H2,23,24,25,26) |
Clave InChI |
JDRWKANRSUIGMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
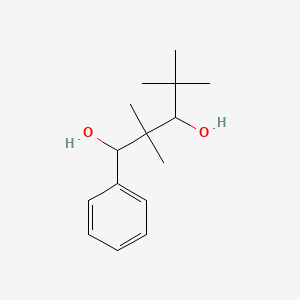
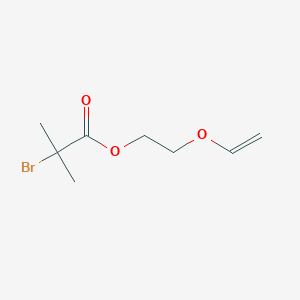

![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)
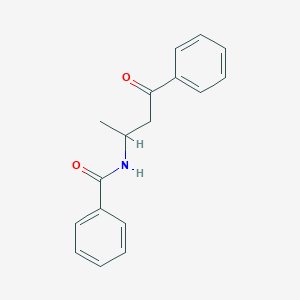

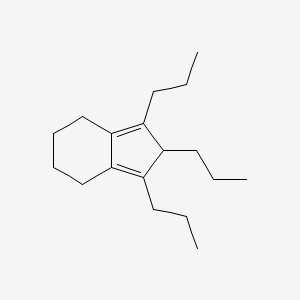
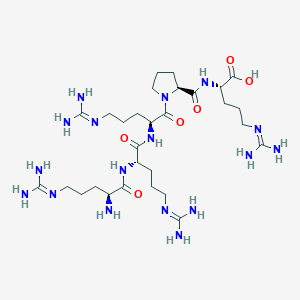
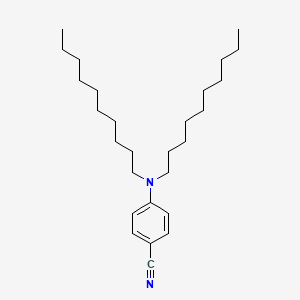
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
